molecular formula C14H24N4O2S B14578054 3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 61470-04-0

3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B14578054
CAS No.: 61470-04-0
M. Wt: 312.43 g/mol
InChI Key: PBECBHJZCRBTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylbenzene-1-sulfonamide is a chemical compound known for its unique structure and properties. It belongs to the class of sulfonamides, which are widely used in various fields, including medicinal chemistry and industrial applications. This compound is characterized by the presence of a triazene group attached to a benzene ring, along with diethyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylbenzene-1-sulfonamide typically involves the reaction of diethylamine with a suitable sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The triazene group is introduced through a subsequent reaction with a diazonium salt, which is generated in situ from the corresponding amine and nitrous acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis is achieved by optimizing reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group is known to inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-dimethylbenzene-1-sulfonamide
  • 3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-dimethylbenzene-1-sulfonamide
  • 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethylbenzene-1-sulfonamide

Uniqueness

3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61470-04-0

Molecular Formula

C14H24N4O2S

Molecular Weight

312.43 g/mol

IUPAC Name

3-(diethylaminodiazenyl)-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C14H24N4O2S/c1-5-17(6-2)16-15-13-10-9-11-14(12-13)21(19,20)18(7-3)8-4/h9-12H,5-8H2,1-4H3

InChI Key

PBECBHJZCRBTHW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=NC1=CC(=CC=C1)S(=O)(=O)N(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.